molecular formula C9H8N2O3 B14137667 6-Methoxy-2,3-dihydrophthalazine-1,4-dione CAS No. 14161-12-7

6-Methoxy-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14137667
CAS No.: 14161-12-7
M. Wt: 192.17 g/mol
InChI Key: DJWJXRZQIDIFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C₉H₈N₂O₃.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like water, ethanol, or DMF, and may require specific temperatures and pH conditions .

Major Products

The major products formed from these reactions include phthalic acid derivatives, hydrazine derivatives, and substituted phthalazine-1,4-diones .

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission. This interaction inhibits the receptor’s activity, leading to anticonvulsant effects . Additionally, the compound can inhibit enzymes like PARP10 and PARP15, which are involved in cellular processes such as DNA repair and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3-dihydrophthalazine-1,4-dione is unique due to its methoxy group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and drug design .

Properties

CAS No.

14161-12-7

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-methoxy-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C9H8N2O3/c1-14-5-2-3-6-7(4-5)9(13)11-10-8(6)12/h2-4H,1H3,(H,10,12)(H,11,13)

InChI Key

DJWJXRZQIDIFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.